4-fluoro-1-methyl-1H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indazole ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl isocyanide.
Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with methyl isocyanide in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Nitrile Formation: The resulting intermediate is then treated with a nitrile-forming reagent, such as cyanogen bromide, to introduce the carbonitrile group at the 3-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4-fluoro-1-methyl-1H-indazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of novel agrochemicals for crop protection and pest control.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1H-indazole: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and biological activities.
1-methyl-1H-indazole-3-carbonitrile:
4-fluoro-1H-indazole-3-carbonitrile: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
4-fluoro-1-methyl-1H-indazole-3-carbonitrile is unique due to the combined presence of the fluorine, methyl, and carbonitrile groups. This combination imparts distinct chemical properties, such as increased stability, enhanced reactivity, and specific biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H6FN3 |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
4-fluoro-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H6FN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3 |
InChI Key |
IVVOYKZWYXBIKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.